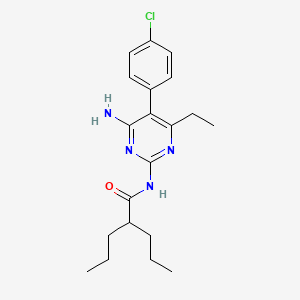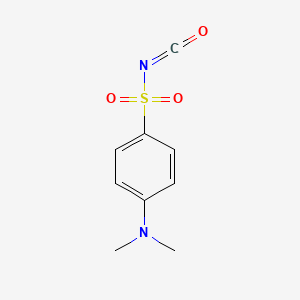
4-(Dimethylamino)benzene-1-sulfonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)benzene-1-sulfonyl isocyanate is an organic compound that belongs to the class of sulfonyl isocyanates. It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonyl isocyanate group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzene-1-sulfonyl isocyanate typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding addition products.
Cyclization Reactions: It can undergo cyclization reactions with bifunctional nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and water. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of a solvent such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, thiocarbamates, and various heterocyclic compounds, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
4-(Dimethylamino)benzene-1-sulfonyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various ureas, carbamates, and heterocyclic compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzene-1-sulfonyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Dimethylamino)benzene-1-sulfonyl isocyanate include:
4-(Dimethylamino)benzenesulfonyl chloride: A precursor in the synthesis of the isocyanate compound.
4-(Dimethylamino)benzenesulfonamide: A related compound with a sulfonamide group instead of an isocyanate group.
4-(Dimethylamino)benzene-1-sulfonyl hydrazide: Another related compound with a hydrazide group.
Uniqueness
The uniqueness of this compound lies in its high reactivity and versatility in forming stable covalent bonds with a wide range of nucleophiles. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
CAS No. |
52405-95-5 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)8-3-5-9(6-4-8)15(13,14)10-7-12/h3-6H,1-2H3 |
InChI Key |
RFSNSDUSMOSXHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


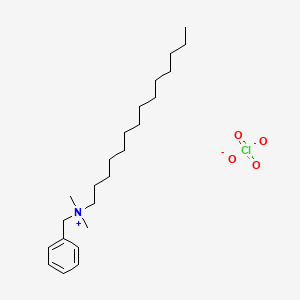


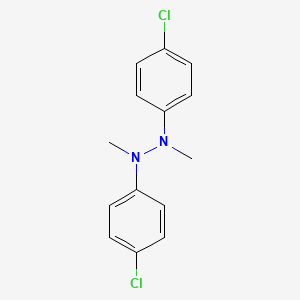
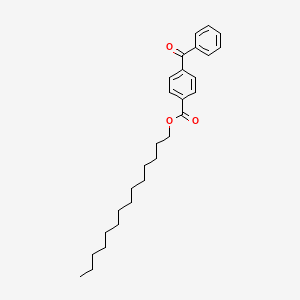
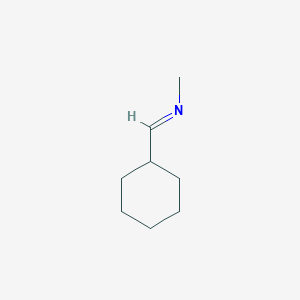
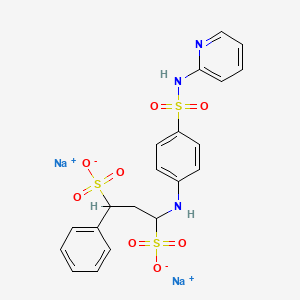
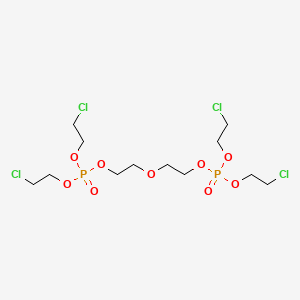
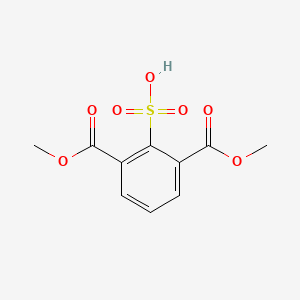
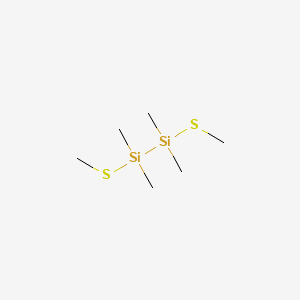
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)


